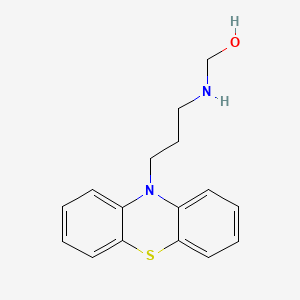
3-Chloro-N-(phenylcarbamothioyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-N-(phenylcarbamothioyl)propanamide is an organic compound with the molecular formula C10H11ClN2OS It is a derivative of propanamide, where the amide nitrogen is substituted with a phenylcarbamothioyl group and a chlorine atom is attached to the third carbon of the propanamide chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(phenylcarbamothioyl)propanamide typically involves the reaction of 3-chloropropionyl chloride with phenylthiourea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The product is typically purified by recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
3-Chloro-N-(phenylcarbamothioyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different oxidation states or reduced forms.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chlorine atom.
Oxidation and Reduction Reactions: Various oxidation states or reduced forms of the compound.
Hydrolysis: Carboxylic acid and amine derivatives.
科学的研究の応用
3-Chloro-N-(phenylcarbamothioyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Chloro-N-(phenylcarbamothioyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
3-Chloropropionamide: A simpler analog with a similar structure but lacking the phenylcarbamothioyl group.
N-(Phenylcarbamothioyl)propanamide: Similar structure but without the chlorine atom on the propanamide chain.
3-Chloro-N-(methylcarbamothioyl)propanamide: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
3-Chloro-N-(phenylcarbamothioyl)propanamide is unique due to the presence of both the chlorine atom and the phenylcarbamothioyl group, which confer distinct chemical and biological properties. This combination allows for a broader range of chemical reactions and potential biological activities compared to its simpler analogs.
特性
CAS番号 |
21261-58-5 |
|---|---|
分子式 |
C10H11ClN2OS |
分子量 |
242.73 g/mol |
IUPAC名 |
3-chloro-N-(phenylcarbamothioyl)propanamide |
InChI |
InChI=1S/C10H11ClN2OS/c11-7-6-9(14)13-10(15)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,13,14,15) |
InChIキー |
PQSDSXCWRADDFF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=S)NC(=O)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


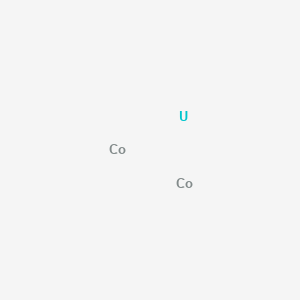

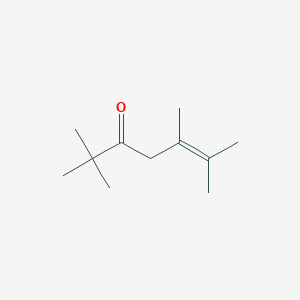

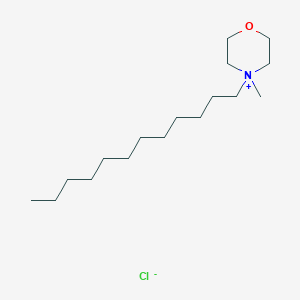
![5-Ethenylbicyclo[2.2.2]oct-2-ene](/img/structure/B14718047.png)

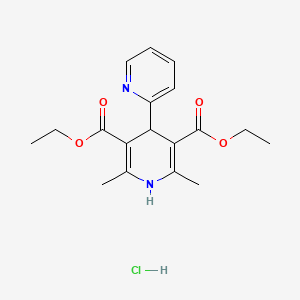
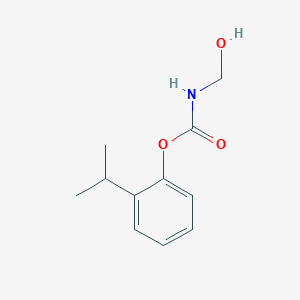
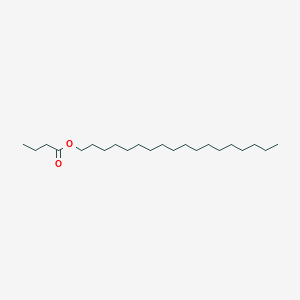
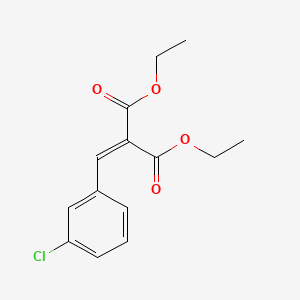
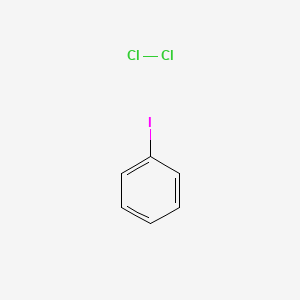
![4-Bromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14718090.png)
